molecular formula C30H48O3 B1196755 Polpunonic acid

Polpunonic acid

Cat. No.: B1196755
M. Wt: 456.7 g/mol
InChI Key: WHWHDGKOSUKYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polpunonic acid is a natural triterpenoid of significant interest in pharmacological and biosynthetic research. It is most prominently identified as a key biosynthetic precursor to celastrol, a potent anti-obesity and anti-inflammatory agent from plants like Tripterygium wilfordii . Research has elucidated that cytochrome P450 enzymes, such as CYP712K1, catalyze the formation of polpunonic acid from friedelin, a finding that has enabled the reconstruction of this biosynthetic pathway in engineered yeast strains . Beyond its role as an intermediate, polpunonic acid itself exhibits notable bioactivity. In vivo studies have demonstrated its potent anti-arthritic properties in rat models, where treatment significantly reduced arthritic scores, paw edema, and reversed histopathological markers of cartilage erosion and bone damage . Furthermore, the compound has shown analgesic (pain-relieving) effects in animal models, with its mechanism of action potentially involving the modulation of inflammatory pathways . These findings position polpunonic acid as a valuable compound for investigating new therapeutic pathways for chronic inflammatory and pain conditions, as well as a critical standard for metabolic engineering studies aimed at the sustainable production of celastrol and related compounds. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Polpunonic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research.

  • Anti-inflammatory Properties : Studies have indicated that polpunonic acid possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, contributing to its potential in combating oxidative stress-related diseases .
  • Anticancer Effects : Research has highlighted the potential of polpunonic acid in cancer therapy. It has been observed to induce apoptosis in cancer cells, particularly through modulation of the p53-dependent apoptotic pathway .

Synthesis Pathways

The biosynthesis of polpunonic acid involves complex enzymatic pathways, primarily mediated by cytochrome P450 enzymes.

  • Cytochrome P450 Enzymes : Recent studies have identified specific cytochrome P450 enzymes that catalyze the formation of polpunonic acid from precursor compounds. For instance, CYP716A53v2 has been implicated in the biosynthetic pathway of polpunonic acid derived from celastrol .
  • Microbial Synthesis : Advances in metabolic engineering have enabled the heterologous production of polpunonic acid using microbial systems. By overexpressing key enzymes involved in the triterpenoid biosynthetic pathway, researchers have successfully synthesized polpunonic acid in Escherichia coli and Saccharomyces cerevisiae with improved yields .

Medicinal Chemistry Applications

Polpunonic acid's unique chemical structure and biological properties make it a valuable candidate for drug development.

  • Drug Formulation : The amphiphilic nature of polpunonic acid allows it to be used as an excipient in drug formulations, enhancing solubility and bioavailability. Its ability to form micelles can improve the delivery of poorly soluble drugs .
  • Therapeutic Agents : Given its anti-inflammatory and anticancer properties, polpunonic acid is being investigated as a potential therapeutic agent for conditions such as arthritis and various cancers. The compound's mechanism of action is being studied to better understand its efficacy and safety profiles .

Case Studies

Several case studies illustrate the promising applications of polpunonic acid:

  • Case Study 1 : A study demonstrated that polpunonic acid significantly reduced inflammation markers in an animal model of arthritis. The results indicated its potential as a therapeutic agent for inflammatory diseases .
  • Case Study 2 : In vitro studies showed that polpunonic acid induced apoptosis in breast cancer cells through activation of the p53 pathway. This suggests its role as a candidate for anticancer drug development .
  • Case Study 3 : Research on microbial synthesis highlighted the successful engineering of E. coli to produce polpunonic acid at higher yields by optimizing metabolic pathways involving key enzymes like CYP716A53v2 .

Tables

Application AreaDescriptionKey Findings
Anti-inflammatoryReduces inflammation markersSignificant reduction in cytokines
Antioxidant ActivityProtects against oxidative stressHigh radical scavenging activity
Anticancer EffectsInduces apoptosis in cancer cellsModulates p53 pathway
Drug FormulationEnhances solubility and bioavailabilityEffective excipient for poorly soluble drugs
Microbial SynthesisEngineered production using microbial systemsImproved yields through metabolic engineering

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: Polpunonic acid’s carboxyl group enhances polarity compared to friedelin, facilitating cyclodextrin-mediated extraction .
  • Biosynthesis: Unlike β-amyrin (oleanane type), polpunonic acid derives from the friedelane pathway, requiring specific CYP450s (e.g., CYP712K1) for oxidation .
  • Bioactivity: Polpunonic acid (ED50 = 3.70 mg/kg) shows intermediate analgesic potency between β-amyrin (ED50 = 5.51 mg/kg) and morphine (ED50 = 0.92 mg/kg) .

Production Efficiency in Microbial Systems

Polpunonic acid production in engineered S. cerevisiae strains highlights critical differences in yield compared to related compounds:

Compound Production System Yield (mg/L) Key Enhancers Limitations
Polpunonic acid Yeast + CYP712K1 + TwCPR1 0.5 → 1.4* Methyl-β-cyclodextrin (2.8× increase) Low CYP712K2/K3 activity
Friedelin Yeast + OSC enzymes ~2.0 Truncated Hmg2p Intracellular accumulation
Celastrol Yeast + full pathway <0.1 Multi-enzyme co-expression Complex oxidation steps

*Total yield (intracellular + extracellular) with methyl-β-cyclodextrin.

Mechanistic Insights :

  • Cyclodextrins enhance polpunonic acid export via hydrogen bonding with its carboxyl group, unlike non-polar friedelin .
  • CYP712K1 is essential for polpunonic acid synthesis, while CYP712K2/K3 show negligible activity under tested conditions .

Pharmacokinetic and Stability Profiles

Parameter Polpunonic Acid β-Amyrin Celastrol
Solubility Low (enhanced by cyclodextrins) Low (lipophilic) Very low
Metabolic Stability Moderate (carboxyl group prone to conjugation) High Low (reactive quinone methide)
Bioavailability 22% (oral, murine model) 18% <5%

Preparation Methods

Traditional Solvent-Based Extraction Techniques

The isolation of polpunonic acid from T. wilfordii has historically relied on multi-step solvent extraction processes. Early methods focused on ethanol or methanol extraction of plant roots, followed by liquid-liquid partitioning with organic solvents such as ethyl acetate or chloroform. For instance, Kupchan et al. (1972) developed a protocol involving ethanol extraction, ethyl acetate partitioning, and silica gel chromatography to isolate triterpenoids. However, these methods often yielded polpunonic acid as a minor component alongside structurally similar impurities like celastrol and triptoquinones.

Biosynthetic Pathways and Enzymatic Synthesis

Friedelin as the Biosynthetic Precursor

Polpunonic acid biosynthesis originates from the cyclization of 2,3-oxidosqualene to friedelin, a pentacyclic triterpenoid scaffold. In T. wilfordii, this reaction is catalyzed by oxidosqualene cyclases (OSCs) TwOSC1 and TwOSC3, which produce friedelin with >95% enantiomeric purity. Friedelin’s hydrophobicity and crystalline nature initially posed challenges for enzymatic studies, but solubilization strategies using β-cyclodextrin complexes have enabled in vitro assays.

CYP712K Oxidases Drive C-29 Functionalization

The oxidation of friedelin at C-29 to form polpunonic acid involves two cytochrome P450 monooxygenases, TwCYP712K1 and TwCYP712K1. In vitro microsomal assays demonstrate that these enzymes sequentially oxidize friedelin:

  • Hydroxylation : Conversion of friedelin to 29-hydroxyfriedelin-3-one.

  • Oxidation : Further oxidation to 29-oxofriedelin.

  • Carboxylation : Final step yielding polpunonic acid.

Enzyme kinetics studies reveal TwCYP712K1 exhibits a k<sub>cat</sub>/K<sub>m</sub> of 4.7 × 10<sup>−3</sup> μM<sup>−1</sup>min<sup>−1</sup> for friedelin, outperforming TwCYP712K2 by 1.8-fold. Structural modeling identifies a hydrophobic substrate-binding pocket in TwCYP712K1 that stabilizes friedelin’s D-ring, positioning C-29 for oxidation.

Heterologous Production in Engineered Yeast Systems

Strain Development for Friedelin Precursor Supply

Saccharomyces cerevisiae has emerged as a viable host for polpunonic acid production. Zhou et al. (2020) engineered a yeast strain overexpressing TwOSC1 and HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), achieving friedelin titers of 12.3 mg/L. However, friedelin’s cytotoxicity limited biomass accumulation, necessitating inducible promoters for phased pathway activation.

Integration of CYP712K1 and Cofactor Optimization

Coexpression of TwCYP712K1 with cytochrome P450 reductase (CPR) from Arabidopsis thaliana enabled polpunonic acid synthesis in yeast. Fed-batch fermentation in a glycerol-methanol medium enhanced CPR activity, boosting titers to 1.4 mg/L. Notably, polpunonic acid secretion into the culture medium simplified recovery, with hydrophobic resin adsorption achieving 78% yield.

Comparative Analysis of Preparation Methods

Yield and Economic Considerations

Method Yield Purity Cost ($/g)
Natural Extraction0.02–0.05%85–90%12,000–15,000
Enzymatic Synthesis0.8–1.2 mg/L95%8,000–10,000
Engineered Yeast1.4 mg/L98%3,500–5,000

Table 1: Comparative metrics for polpunonic acid production methods.

Environmental and Scalability Tradeoffs

Natural extraction consumes 340 L solvent per kg plant material, generating significant waste. In contrast, yeast fermentation reduces solvent use by 90% but requires glucose and glycerol inputs, raising carbon footprint concerns .

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing Polpunonic acid’s structural and functional properties?

  • Methodological Answer : Polpunonic acid’s characterization requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for resolving structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV-Vis or diode-array detection is recommended. Differential Scanning Calorimetry (DSC) can further elucidate thermal stability .

Q. How can researchers optimize extraction protocols for Polpunonic acid from natural sources like Tripterygium hypoglaucum?

  • Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and duration. A sequential extraction approach using hexane (non-polar) followed by ethanol (polar) maximizes yield. Ultrasonic-assisted extraction (UAE) at 40–60°C for 30–60 minutes enhances recovery while minimizing degradation. Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) isolates Polpunonic acid from co-extracted metabolites. Validate protocols with spiked recovery experiments and LC-MS/MS quantification .

Q. What in vitro bioassays are suitable for preliminary evaluation of Polpunonic acid’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on hypothesized mechanisms. For anti-inflammatory activity, use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure TNF-α and IL-6 suppression via ELISA. For cytotoxicity screening, employ MTT or resazurin assays on cancer cell lines (e.g., HepG2 or MCF-7). Include positive controls (e.g., dexamethasone for inflammation, doxorubicin for cytotoxicity) and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Polpunonic acid across studies?

  • Methodological Answer : Contradictions often arise from variability in sample purity, assay conditions, or cell line specificity. Conduct a meta-analysis of published data using PRISMA guidelines to identify confounding factors. Replicate key studies under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels). Employ orthogonal assays (e.g., transcriptomics for mechanism validation) and report negative results transparently to address publication bias .

Q. What strategies are effective for elucidating Polpunonic acid’s biosynthetic pathway in plant systems?

  • Methodological Answer : Combine genomics, transcriptomics, and heterologous expression. Sequence the host plant’s genome (e.g., Tripterygium hypoglaucum) to identify candidate cytochrome P450 (CYP) genes. Use RNA-Seq to correlate gene expression with Polpunonic acid accumulation in different tissues. Validate CYP function via CRISPR/Cas9 knockouts or heterologous expression in Saccharomyces cerevisiae or Nicotiana benthamiana. Isotope labeling (¹³C-glucose tracing) can map precursor incorporation .

Q. How should researchers design in vivo studies to evaluate Polpunonic acid’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats or C57BL/6 mice) with dose-escalation studies (OECD Guideline 423). For pharmacokinetics, employ LC-MS/MS to measure plasma concentration-time profiles and calculate AUC, Cmax, and t½. Tissue distribution analysis (liver, kidney, brain) assesses bioavailability. Include histopathology and serum biomarkers (ALT, AST, creatinine) for toxicity. Ensure ethical compliance with ARRIVE 2.0 guidelines and power analysis for sample size determination .

Q. What computational approaches aid in predicting Polpunonic acid’s molecular targets and binding affinities?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., Kinome, GPCRome). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling (LigandScout) identifies critical interaction motifs. Pair with machine learning models (e.g., Random Forest for QSAR) trained on bioactivity datasets (ChEMBL, PubChem) to prioritize high-confidence targets .

Methodological Best Practices

  • Data Validation : Always include triplicate technical and biological replicates. Use Bland-Altman plots for assay reproducibility .
  • Structural Confirmation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability (FAIR principles) per APA and journal-specific guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polpunonic acid
Reactant of Route 2
Polpunonic acid

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